

Bizine: A Selective and Potent Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

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Compound of Interest

Compound Name: Bizine

Cat. No.: B1473834

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Bizine**, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic regulator implicated in various cancers and neurodegenerative diseases. **Bizine**, a novel phenelzine analogue, demonstrates significant in vitro and cellular activity, offering a valuable tool for epigenetic research and a potential lead compound for therapeutic development. This document details the quantitative inhibitory profile of **Bizine**, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active transcription.^{[1][2][3]} By removing these methyl groups, LSD1 primarily functions as a transcriptional co-repressor. LSD1 is frequently overexpressed in a variety of cancers, including prostate and lung cancer, making it an attractive target for therapeutic intervention.

Bizine is a rationally designed analogue of the monoamine oxidase inhibitor phenelzine.^[1] It features a phenyl-butyrylamide appendage that confers high potency and selectivity for LSD1

over other monoamine oxidases (MAO-A and MAO-B) and its closest homolog, LSD2.^{[1][2][3]} This guide summarizes the key preclinical data on **Bizine** and provides detailed methodologies for its study.

Quantitative Data Presentation

The inhibitory activity and selectivity of **Bizine** have been characterized through rigorous enzymatic assays. The data presented below is derived from the foundational study by Prusevich et al. (2014).

Table 1: Inactivation Constants of Bizine against LSD1 and Homologous Enzymes

Enzyme	$k_{\text{inact}}/K_{\text{I}}$ (M ⁻¹ s ⁻¹)	Fold Selectivity vs. LSD1
LSD1	1.1 x 10 ⁴	1
MAO-A	4.8 x 10 ²	23
MAO-B	1.7 x 10 ²	65
LSD2	< 1 x 10 ²	>110

Data sourced from Prusevich, P., et al. ACS Chem Biol. 9, 1284–1293 (2014).

Table 2: Growth Inhibition of Cancer Cell Lines by Bizine

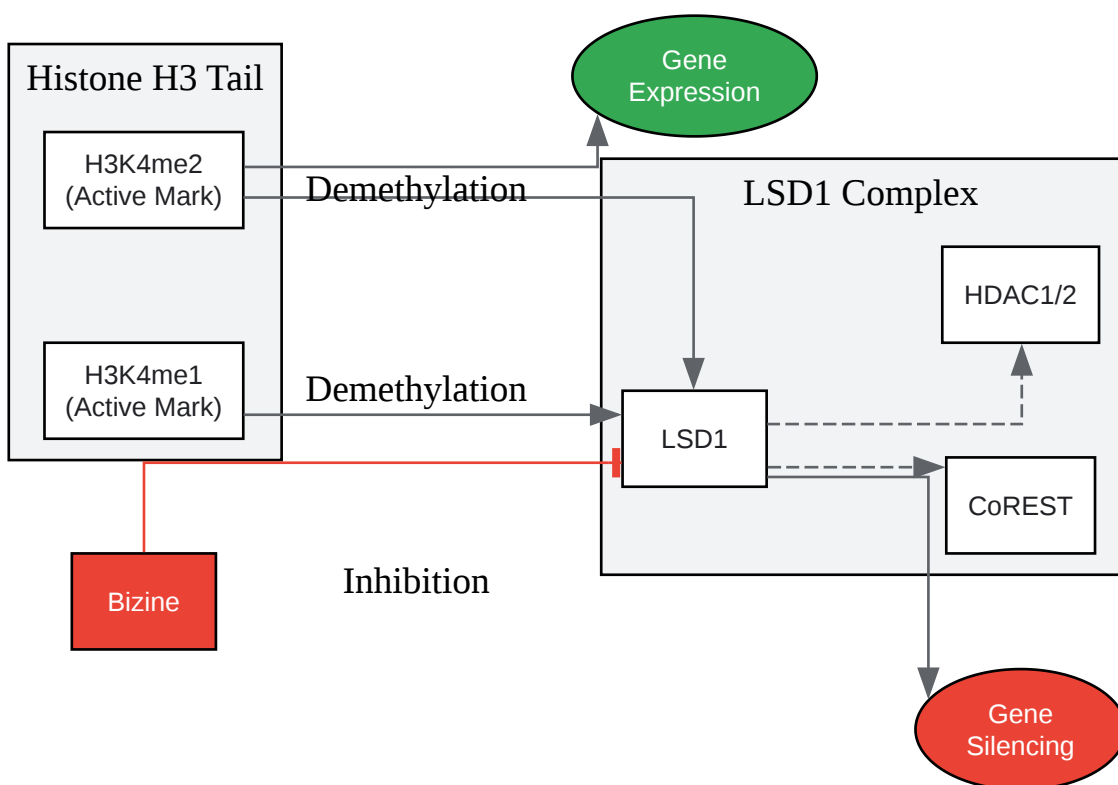
Cell Line	Histology	GI50 (μM)
LNCaP	Prostate Carcinoma	11
H460	Large Cell Lung Cancer	14

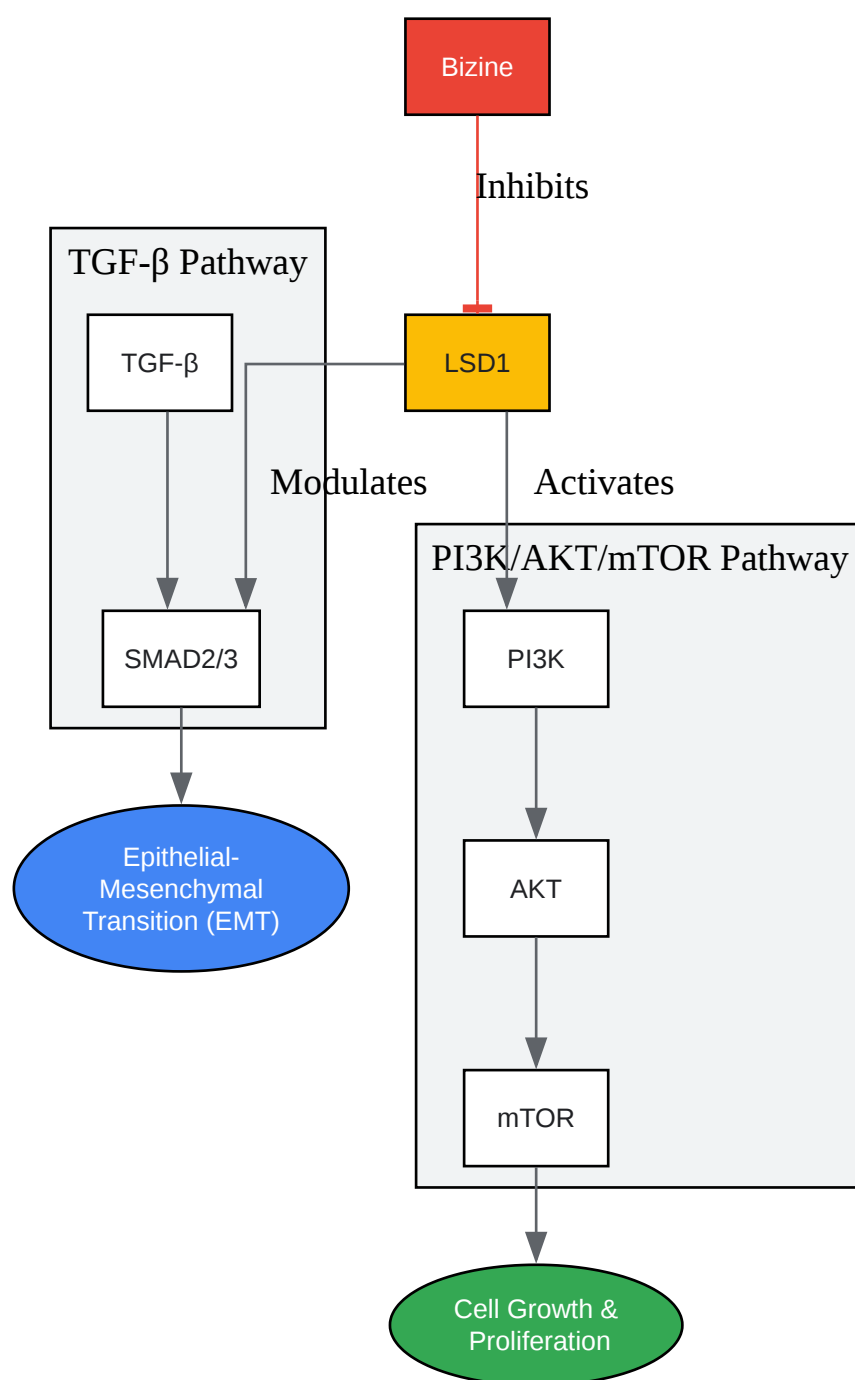
Data sourced from Prusevich, P., et al. ACS Chem Biol. 9, 1284–1293 (2014).

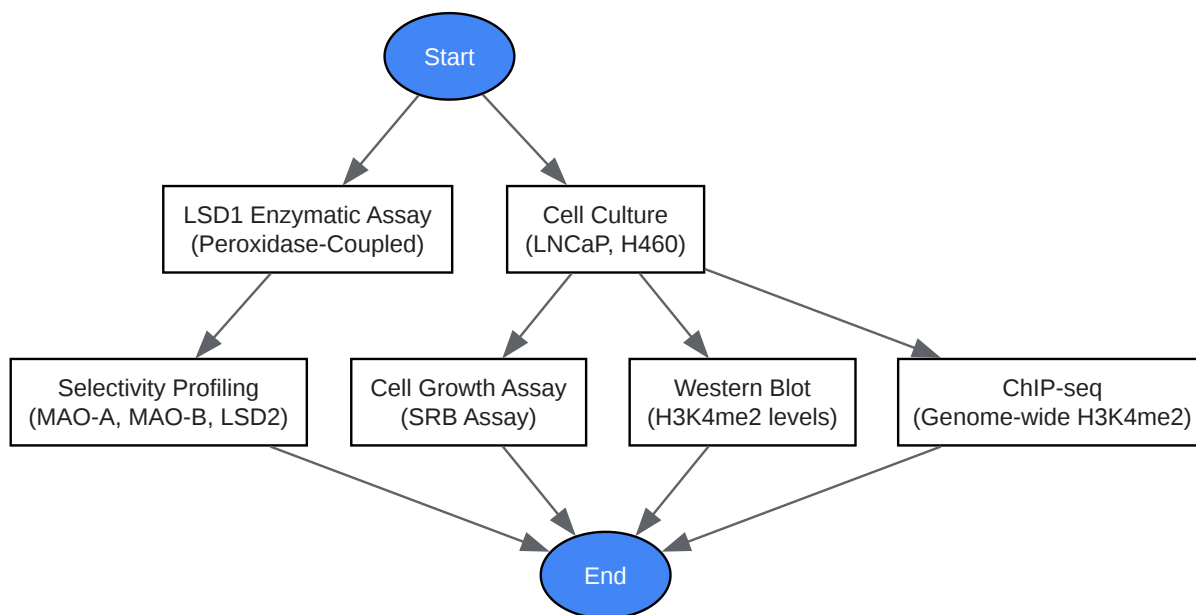
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving LSD1 and the experimental workflows for characterizing **Bizine**.

LSD1's Role in Transcriptional Regulation







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